molecular formula C9H11NO3 B1321713 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester CAS No. 65515-24-4

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester

Cat. No. B1321713
CAS RN: 65515-24-4
M. Wt: 181.19 g/mol
InChI Key: HYHIAUNBBTVKIT-UHFFFAOYSA-N
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Description

The compound of interest, "3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester," does not appear to be directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of similar pyridine derivatives has been described, which could be adapted for the synthesis of the target compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the substitution of halogenated pyridines with various nucleophiles. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective reactions . Similarly, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was synthesized from 2,6-dichloro-3-trifluoromethylpyridine, showcasing the importance of regioselectivity and functional group transformations . These methods could potentially be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be functionalized at various positions. The papers provided detail the synthesis and structural characterization of various pyridine derivatives, including esters and amides . The substitution pattern on the pyridine ring can significantly influence the compound's properties, as seen in the synthesis of monoamide isomers with different methyl substitution patterns .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and photochemical reactions. For instance, photochemical methylation and methoxylation of methyl 2-pyridinecarboxylate have been studied, revealing the influence of different reaction conditions on the regioselectivity of the methylation and methoxylation processes . These reactions could be relevant for the functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and functional groups. The papers discuss the synthesis of compounds with potential cardiotonic activity, indicating the biological relevance of pyridine derivatives . Additionally, the effects of substituents on the pyridine ring, such as methyl groups, can affect the compound's inductive effects and overall reactivity .

Scientific Research Applications

Photoreactions in Organic Chemistry

  • UV irradiation of related pyridinecarboxylate compounds in methanol can lead to methylation and methoxylation, demonstrating the compound's reactivity under specific conditions (Sugiyama et al., 1981).

Applications in Dye and Pigment Chemistry

  • Pyridinecarboxylate derivatives have been used to synthesize heterocyclic azo dyes, showing enhanced pH stability due to specific substitutions, highlighting their utility in the field of dyes and pigments (Wang et al., 2018).

Synthetic Pathways in Organic Synthesis

  • Efficient synthetic routes to related pyridinecarboxylate esters have been developed, underlining the compound's relevance in organic synthesis (Horikawa et al., 2001).

Nucleophilic Substitution Reactions

  • Nucleophilic substitution on pyridinecarboxylic acid oxides, including methyl ester derivatives, provides insight into the reactivity of these compounds (Voltrová & Prutianov, 1997).

Cardiotonic Activity Research

  • Ester derivatives of pyridinecarboxylic acids have been studied for their cardiotonic activity, indicating potential medicinal applications (Mosti et al., 1993).

Antimicrobial Agent Synthesis

  • The synthesis of chiral linear and macrocyclic bridged pyridines, starting from pyridine dicarbonyl dichloride, showcases applications in developing antimicrobial agents (Al-Salahi et al., 2010).

Catalytic Applications in Piperidine Synthesis

  • Catalytic introduction of methoxycarbonyl methyl groups in unsubstituted pyridine has been achieved, highlighting the compound's role in piperidine derivative synthesis (Crotti et al., 2011).

Safety And Hazards

When using and storing this compound, appropriate personal protective equipment should be worn . It may cause some potential hazards to health and the environment, so it needs to be used under appropriate conditions and follow relevant safety operating guidelines .

properties

IUPAC Name

methyl 3-methoxy-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-5-7(12-2)8(10-6)9(11)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHIAUNBBTVKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605519
Record name Methyl 3-methoxy-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Methyl ester

CAS RN

65515-24-4
Record name Methyl 3-methoxy-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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